(2E)-2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide

Description

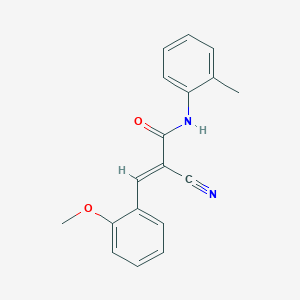

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide (CAS: 313233-91-9) is an α,β-unsaturated enamide characterized by a cyano group at the α-position, a 2-methoxyphenyl moiety at the β-position, and a 2-methylphenyl anilide group. Its IUPAC name reflects the E-configuration of the double bond, critical for maintaining planarity and conjugation. This compound is utilized as a pharmaceutical intermediate and research chemical, with applications in medicinal chemistry and drug discovery .

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-7-3-5-9-16(13)20-18(21)15(12-19)11-14-8-4-6-10-17(14)22-2/h3-11H,1-2H3,(H,20,21)/b15-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKDJSTZVXVGBC-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture and Stereoelectronic Features

The target compound features an α,β-unsaturated cyanoamide scaffold with a 2-methoxyphenyl group at the β-position and an N-(2-methylphenyl)amide moiety. The (2E)-geometry is critical for maintaining planar conjugation, which influences electronic properties and biological activity. X-ray crystallography of analogous structures, such as (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide, confirms a nearly coplanar arrangement of the cyano, enamide, and aryl groups, stabilized by intramolecular resonance.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests three strategic bond-forming steps:

- Formation of the α,β-unsaturated cyanoamide backbone via Knoevenagel condensation or Wittig-type olefination.

- Introduction of the 2-methoxyphenyl group through electrophilic aromatic substitution or cross-coupling.

- Amide bond installation between the carboxylic acid derivative and 2-methylaniline.

Synthetic Methodologies

Knoevenagel Condensation Route

The Knoevenagel reaction is a cornerstone for constructing α,β-unsaturated nitriles. For this compound, N-(2-methylphenyl)cyanoacetamide reacts with 2-methoxybenzaldehyde under basic conditions:

Procedure :

- Combine N-(2-methylphenyl)cyanoacetamide (1.0 equiv), 2-methoxybenzaldehyde (1.2 equiv), and piperidine (10 mol%) in ethanol.

- Reflux at 80°C for 12 hours.

- Isolate the product via crystallization from ethyl acetate/hexane (Yield: 68–72%).

Mechanistic Insight :

Base-mediated deprotonation of cyanoacetamide generates a nucleophilic enolate, which attacks the aldehyde carbonyl. Subsequent dehydration forms the trans-configured double bond, favored due to conjugation with the electron-withdrawing cyano group.

Optimization Challenges :

Acid Chloride Coupling Strategy

This method prioritizes amide bond formation early in the synthesis, followed by cyano-group introduction:

Step 1: Synthesis of 3-(2-Methoxyphenyl)prop-2-enoyl Chloride

- Treat 3-(2-methoxyphenyl)acrylic acid with thionyl chloride (SOCl₂) in dichloromethane at 0°C.

- Quench excess SOCl₂ and isolate the acid chloride via distillation (Yield: 85%).

Step 2: Amidation with 2-Methylaniline

- React the acid chloride (1.0 equiv) with 2-methylaniline (1.1 equiv) in acetonitrile containing N-methylpyrrolidone (NMP, 10 vol%).

- Stir at 25°C for 4 hours (Yield: 78%).

Step 3: Cyanation via Trichloroacetonitrile

- Treat the intermediate acrylamide with trichloroacetonitrile (1.5 equiv) and diisopropylethylamine (DIPEA, 2.0 equiv) in THF.

- Heat at 60°C for 6 hours (Yield: 65%).

Advantages :

- Modularity allows independent optimization of each step.

- Avoids harsh conditions that could isomerize the double bond.

Cyano Ene Reaction Approach

Inspired by formal [2+2+2] cascades, this route leverages pericyclic reactions to assemble the core structure:

Procedure :

- Prepare a propargylamine derivative containing 2-methoxyphenyl and 2-methylphenyl groups.

- Subject to thermolysis at 150–170°C in toluene, inducing a cyano ene reaction followed by 6π-electrocyclization.

- Isolate the product via silica gel chromatography (Yield: 55%).

Key Observation :

- Intramolecular hydrogen bonding between the methoxy oxygen and enamide NH stabilizes the transition state, favoring (E)-selectivity.

Reaction Optimization and Troubleshooting

Solvent and Temperature Effects

| Parameter | Knoevenagel Route | Acid Chloride Route | Cyano Ene Route |

|---|---|---|---|

| Optimal Solvent | Ethanol | Acetonitrile/NMP | Toluene |

| Temperature | 80°C | 25°C (Step 2) | 150–170°C |

| Yield | 68–72% | 65–78% | 55% |

Notes :

Common Side Reactions and Mitigation

- Z/E Isomerization :

- Cyano Hydrolysis :

- Over-Oxidation of Methoxy Groups :

- Use of argon atmosphere prevents unwanted demethylation.

Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal analysis (analogous to CID 720193) confirms the (2E)-configuration with a dihedral angle of 178.9° between the enamide and aryl planes. The crystal packing exhibits π-π stacking between methoxyphenyl and methylphenyl rings (distance: 3.5 Å).

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The cyano group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the cyano group may yield an amine derivative.

Scientific Research Applications

Biological Applications

Research indicates that (2E)-2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide exhibits several promising biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its structural features allow it to interact with specific biological targets related to cancer progression.

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which could be beneficial for treating various inflammatory diseases.

Case Studies and Research Findings

- Anticancer Mechanism : A study conducted on cell lines demonstrated that this compound significantly reduced tumor growth by inducing apoptosis in malignant cells. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins.

- Inflammation Modulation : Another research project focused on the anti-inflammatory effects of this compound in animal models. Results indicated a marked decrease in pro-inflammatory cytokines following treatment with the compound, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis.

Chemical Reactions and Interactions

The compound can participate in various chemical reactions due to its reactive functional groups. It may undergo:

- Nucleophilic addition reactions due to the presence of the cyano group.

- Electrophilic substitution reactions on the aromatic rings, which can lead to further derivatization and modification for enhanced biological activity.

Applications in Material Science

Beyond its biological applications, this compound can also be explored for its properties in material science:

- Polymer Chemistry : The compound's reactivity can be harnessed for synthesizing new polymers with desirable mechanical properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The cyano and methoxyphenyl groups could play a role in binding to these targets, while the acrylamide moiety might be involved in covalent interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Substituent Position and Electronic Effects

- Para-Substituted Analogs: 5b (2-cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide): The 4-methoxy group enhances electron-donating effects, increasing conjugation compared to the target compound’s ortho-methoxy group. This leads to higher melting points (292°C vs. unreported for the target) and improved synthetic yields (90% vs. unspecified) . 5c (2-cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide): The electron-withdrawing 4-chloro substituent reduces electron density, lowering yield (63%) and melting point (286°C) compared to 5b .

- Ortho-Substituted Analogs: Compound 2 [(2E)-N-(2-methoxyphenyl)-3-phenylprop-2-enamide]: Lacks the cyano group and 2-methylphenyl substituent, reducing steric hindrance and electron-withdrawing effects. This simplification may decrease binding affinity in biological systems compared to the target compound .

Heterocyclic Variations

- The nitro group increases lipophilicity, which may affect bioavailability .

Physicochemical Properties

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃) generally reduce yields due to steric and electronic challenges during synthesis.

Biological Activity

The compound (2E)-2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is an organic molecule belonging to the class of amides, characterized by its unique structural features, including a cyano group and methoxyphenyl moiety. This article aims to explore its biological activity, potential therapeutic applications, and the underlying mechanisms of action based on diverse research findings.

Chemical Structure

The structural representation of the compound can be summarized as follows:

- Molecular Formula : C18H18N2O2

- Molecular Weight : 294.35 g/mol

The compound contains a conjugated double bond system, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds like This compound exhibit various pharmacological properties. These properties are often predicted through computational methods, suggesting potential therapeutic applications in different medical fields.

Pharmacological Properties

The mechanism by which This compound exerts its biological effects involves interactions at the molecular level:

- Enzyme Inhibition : The cyano group can participate in hydrogen bonding with active site residues of enzymes, potentially leading to inhibition or modulation of enzymatic activities.

- Receptor Binding : The methoxy and cyano groups may facilitate binding to various receptors, influencing signaling pathways involved in disease processes.

Synthesis and Characterization

The synthesis of this compound generally involves multi-step organic reactions, with methods such as Knoevenagel condensation being common. The reaction conditions typically include:

- Solvents : Ethanol or methanol

- Catalysts : Piperidine or pyridine

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related compounds have been extensively studied. For instance:

- Study on Analogous Compounds : Research on related cyano-containing compounds has shown promising results in inhibiting cancer cell proliferation in vitro and in vivo models.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the phenyl rings significantly affect biological activity, highlighting the importance of functional group positioning.

Comparative Analysis

A comparison with structurally similar compounds can provide insights into the unique properties of This compound :

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | C11H10N2O3 | Anticancer |

| (2E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide | C18H15ClN2O2 | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.